Ethyl 2-(azepan-2-ylidene)acetate is typically synthesized through reactions involving azepane derivatives and various reagents. Its classification falls under organic compounds with notable applications in both chemical synthesis and biological studies, particularly as a building block for more complex molecules .
The synthesis of Ethyl 2-(azepan-2-ylidene)acetate can be achieved through several methods, with one common approach being the reaction of ethyl acetoacetate with azepane derivatives. The following outlines a typical synthetic route:
This method allows for the efficient formation of the desired compound while providing good yields under controlled conditions .
The molecular structure of Ethyl 2-(azepan-2-ylidene)acetate features a distinctive azepane ring fused with an ester functional group. Key structural characteristics include:
InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3/b9-8+
This structure provides insights into its potential reactivity patterns and interactions with biological targets .
Ethyl 2-(azepan-2-ylidene)acetate is involved in various chemical reactions:
These reactions illustrate the versatility of Ethyl 2-(azepan-2-ylidene)acetate in synthetic organic chemistry .
The mechanism of action for Ethyl 2-(azepan-2-ylidene)acetate involves its interaction with specific biological targets such as enzymes or receptors. Its unique structure allows it to act as a ligand, modulating the activity of these targets:
This mechanism highlights its potential applications in drug discovery and development .
Ethyl 2-(azepan-2-ylidene)acetate exhibits several notable physical and chemical properties:
Ethyl 2-(azepan-2-ylidene)acetate has diverse applications across multiple fields:
These applications underscore its importance as a versatile compound in both academic research and industrial settings .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2